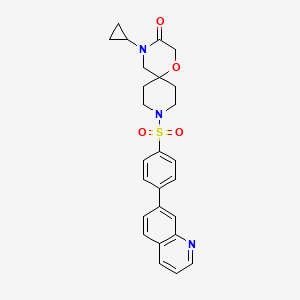
MS023
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS023 is a potent, selective, and cell-active inhibitor of type I protein arginine methyltransferases (PRMTs). It has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy. The compound is known for its ability to inhibit PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with high specificity .
Biochemical Analysis
Biochemical Properties
MS023 displays high potency for type I PRMTs including PRMT1, -3, -4, -6, and -8 . It is completely inactive against type II and type III PRMTs, protein lysine methyltransferases, and DNA methyltransferases . This compound binds to the substrate binding site of these enzymes .
Cellular Effects
This compound potently decreases cellular levels of histone arginine asymmetric dimethylation . It also reduces global levels of arginine asymmetric dimethylation and concurrently increases levels of arginine monomethylation and symmetric dimethylation in cells .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the binding of splicing . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have a significant impact on the methylation status of arginine residues in cells .
Metabolic Pathways
This compound is involved in the metabolic pathways related to arginine methylation . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
The synthesis of MS023 involves several steps, starting with the preparation of the core pyrrole structure. The synthetic route typically includes the following steps:
Formation of the Pyrrole Core: The pyrrole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution Reactions: The pyrrole core undergoes substitution reactions to introduce the necessary functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
MS023 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at the nitrogen-containing functional groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MS023 has a wide range of scientific research applications, including:
Cancer Therapy: this compound has shown promise in cancer therapy, particularly in combination with other drugs.
Neurological Research: This compound has been investigated for its potential in treating spinal muscular atrophy by promoting exon inclusion and increasing protein levels.
Cell Biology: The compound is used to study cell growth, differentiation, and apoptosis by modulating PRMT activity.
Mechanism of Action
MS023 exerts its effects by inhibiting type I PRMTs, which are enzymes responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This inhibition leads to changes in gene expression and cellular functions. The molecular targets of this compound include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. By inhibiting these enzymes, this compound can modulate various cellular pathways, including those involved in cancer progression and neurological disorders .
Comparison with Similar Compounds
MS023 is unique in its high specificity and potency as a type I PRMT inhibitor. Similar compounds include:
EPZ020411: A PRMT6 inhibitor with structural similarities to this compound.
MS094: A structurally similar compound used as a negative control in studies involving this compound.
CARM1 degrader-1: A compound that degrades co-activator-associated arginine methyltransferase 1 (CARM1) via the VHL-proteasome pathway.
Compared to these compounds, this compound stands out due to its broad inhibitory activity against multiple PRMTs and its effectiveness in various research applications.
Properties
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVWAGUJRUAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
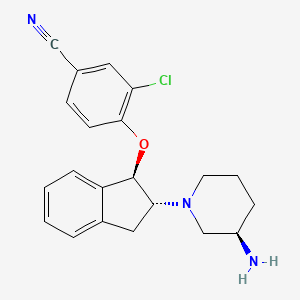

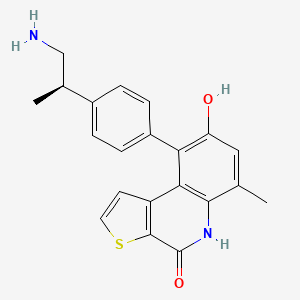
![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
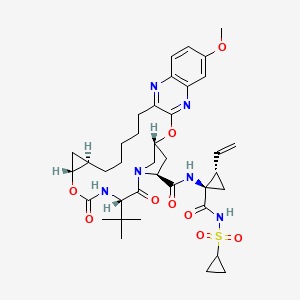
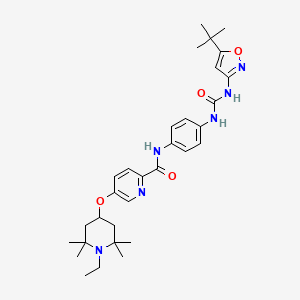
![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

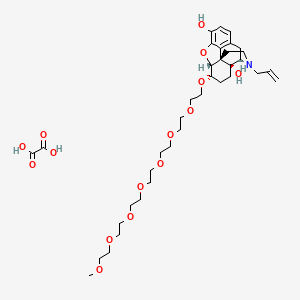
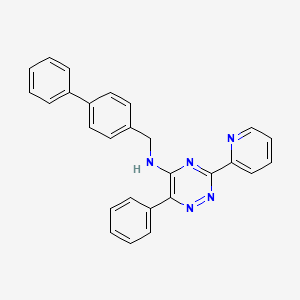
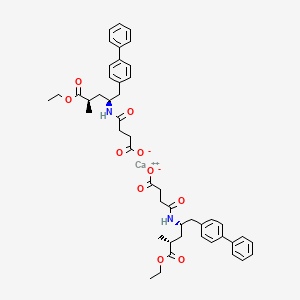
![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)

